Maxipime

Description

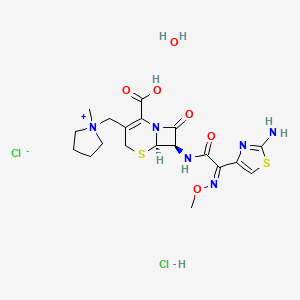

Structure

2D Structure

Properties

CAS No. |

123171-59-5 |

|---|---|

Molecular Formula |

C19H28Cl2N6O6S2 |

Molecular Weight |

571.5 g/mol |

IUPAC Name |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate;dihydrochloride |

InChI |

InChI=1S/C19H24N6O5S2.2ClH.H2O/c1-25(5-3-4-6-25)7-10-8-31-17-13(16(27)24(17)14(10)18(28)29)22-15(26)12(23-30-2)11-9-32-19(20)21-11;;;/h9,13,17H,3-8H2,1-2H3,(H3-,20,21,22,26,28,29);2*1H;1H2/b23-12-;;;/t13-,17-;;;/m1.../s1 |

InChI Key |

LRAJHPGSGBRUJN-OMIVUECESA-N |

Isomeric SMILES |

C[N+]1(CCCC1)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)[O-].Cl.Cl |

Canonical SMILES |

C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].O.Cl.Cl |

Appearance |

Solid powder |

Other CAS No. |

123171-59-5 |

Pictograms |

Corrosive; Irritant; Health Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Axépim BMY 28142 BMY-28142 BMY28142 cefepim cefepime cefepime hydrochloride Maxipime Quadrocef |

Origin of Product |

United States |

Foundational & Exploratory

Cefepime's Battle Against Pseudomonas aeruginosa: A Technical Deep Dive

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of cefepime (B1668827), a fourth-generation cephalosporin, against the opportunistic pathogen Pseudomonas aeruginosa. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the molecular interactions, resistance mechanisms, and the experimental methodologies used to study these phenomena.

Core Mechanism of Action: Targeting the Cell Wall

Cefepime exerts its bactericidal effect by targeting and inhibiting penicillin-binding proteins (PBPs), enzymes crucial for the synthesis of the peptidoglycan layer of the bacterial cell wall.[1][2] By binding to these proteins, cefepime disrupts the final transpeptidation step in peptidoglycan synthesis, leading to a compromised cell wall, autolysis, and ultimately, cell death.[1][2] Cefepime's zwitterionic structure is thought to facilitate its passage through the porin channels of the Gram-negative outer membrane.[3]

Penicillin-Binding Protein (PBP) Affinity

The efficacy of cefepime is closely linked to its binding affinity for various PBPs in P. aeruginosa. It shows a particularly high affinity for PBP3, which is a primary therapeutic target.[4][5] Inhibition of PBP3 is associated with the formation of filamentous cells.[4]

Table 1: Binding Affinity of Cefepime for P. aeruginosa PBPs

| Penicillin-Binding Protein (PBP) | Cefepime IC50 (µg/mL) | Reference(s) |

| PBP 2 | >25 | [4] |

| PBP 3 | <0.0025 | [4] |

IC50 (50% inhibitory concentration) is the concentration of an antibiotic that reduces the binding of a fluorescent penicillin analog to the PBP by 50%.

References

- 1. researchgate.net [researchgate.net]

- 2. Influence of borderline cefepime MIC on the outcome of cefepime-susceptible Pseudomonas aeruginosa bacteremia treated with a maximal cefepime dose: a hospital-based retrospective study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Comparison of cefepime, cefpirome, and cefaclidine binding affinities for penicillin-binding proteins in Escherichia coli K-12 and Pseudomonas aeruginosa SC8329 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Establishing the reference broth microdilution MIC method for cefepime-taniborbactam - PMC [pmc.ncbi.nlm.nih.gov]

The Intricacies of Cefepime: A Deep Dive into its Pharmacokinetics and Pharmacodynamics in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of cefepime (B1668827), a fourth-generation cephalosporin (B10832234) antibiotic, as observed in various animal models. Understanding the absorption, distribution, metabolism, and excretion (ADME) of cefepime, alongside its mechanism of action and efficacy against pathogens in preclinical settings, is crucial for the development of effective dosing regimens and for predicting clinical outcomes in humans.

Pharmacokinetics of Cefepime Across Species

The pharmacokinetic profile of cefepime has been characterized in a range of animal models, revealing species-specific differences in its disposition. Intravenous (IV) and intramuscular (IM) routes of administration are the most commonly studied.

Intravenous Administration

Following intravenous administration, cefepime generally exhibits a two-compartment pharmacokinetic model.[1][2] It is rapidly distributed from the central to the peripheral compartment and is primarily eliminated through renal excretion.[3]

Table 1: Pharmacokinetic Parameters of Cefepime Following Intravenous Administration in Various Animal Models

| Animal Model | Dose | Half-life (t½) (h) | Volume of Distribution (Vd) (L/kg) | Total Body Clearance (CL) (mL/min/kg) | Reference |

| Rat (Sprague-Dawley) | 28-386 mg/kg (bolus) | Increased with dose | Increased with dose | 11.0 | [4][5] |

| Rat (Sprague-Dawley) | 87-1,502 mg/kg (infusion) | 1.3 - 4.6 | - | 12.5 | [4][5] |

| Rat (Sprague-Dawley) | 10, 20, 40 mg/kg (bolus) | 0.25 - 0.33 | ~0.06 L (total) | 2.3 | [3] |

| Cynomolgus Monkey | 10-600 mg/kg (infusion) | 1.7 | 0.21 | 1.6 | [4][5] |

| Neonatal Foal | 14 mg/kg | 1.65 | - | - | [1][6] |

| Adult Dog | 14 mg/kg | 1.09 | - | - | [1][6] |

| Sheep | 20 mg/kg | 2.54 | - | 2.48 | [7] |

| Ewe | 20 mg/kg | 1.76 | 0.32 | 2.37 | [2] |

| Goat | 10 mg/kg | 2.71 | 0.52 | 2.19 | |

| Horse | 2.2 mg/kg | 2.1 | 0.225 | - | [8] |

| Calves | 5 mg/kg | - | - | - | [9] |

Intramuscular Administration

Intramuscular administration of cefepime results in rapid absorption and high bioavailability in most species studied.

Table 2: Pharmacokinetic Parameters of Cefepime Following Intramuscular Administration in Various Animal Models

| Animal Model | Dose | Time to Max Concentration (Tmax) (h) | Max Concentration (Cmax) (µg/mL) | Bioavailability (F) (%) | Reference |

| Sheep | 20 mg/kg | 0.75 | 26.34 | 103 | [7] |

| Ewe | 20 mg/kg | 1.1 | 31.9 | 86.8 | [2] |

| Goat | 10 mg/kg | 1.0 | 21.10 | 69 | |

| Horse | 2.2 mg/kg | 1.33 | 8.13 | 111 | [8] |

Pharmacodynamics of Cefepime in Animal Models

The efficacy of cefepime, like other beta-lactam antibiotics, is primarily correlated with the time that the free drug concentration remains above the minimum inhibitory concentration (MIC) of the pathogen (%fT>MIC).[10] Animal infection models, particularly the neutropenic murine thigh and lung infection models, are instrumental in defining the pharmacodynamic targets for cefepime against various pathogens.

Key Pharmacodynamic Findings

-

Time-Dependent Killing: Cefepime exhibits time-dependent bactericidal activity.[10]

-

Target %fT>MIC: While a %fT>MIC of 40-70% is generally considered the target for cephalosporins, studies on cefepime suggest that the required exposure for efficacy can be lower, around 30% for a 1-log10 kill in a murine lung infection model.[11][12]

-

Efficacy against Resistant Strains: The combination of cefepime with beta-lactamase inhibitors like tazobactam (B1681243) or taniborbactam (B611149) has shown enhanced efficacy against resistant Enterobacteriaceae and Pseudomonas aeruginosa in murine models.[13][14] For the cefepime-tazobactam combination, the percentage of time the tazobactam concentration is above a threshold concentration (%fT>CT) is the best predictor of efficacy.[13]

-

Inoculum Effect: Cefepime can exhibit an inoculum effect, where the MIC increases with a higher bacterial load.[15]

Table 3: Minimum Inhibitory Concentrations (MICs) of Cefepime against Various Pathogens in Animal Model Studies

| Pathogen | Strain | MIC (µg/mL) | Animal Model Context | Reference |

| Klebsiella pneumoniae | C2 (porin-deficient) | 0.125 | Murine Pneumonia Model | [15] |

| Klebsiella pneumoniae | C2(pMG248) (CMY-2-producing) | 8 | Murine Pneumonia Model | [15] |

| Enterobacterales | Clinical Isolates | 32 to >512 | Murine cUTI Model | [14] |

| Pseudomonas aeruginosa | Clinical Isolates | 4 - 16 | Murine cUTI Model | [14] |

| Stenotrophomonas maltophilia | Clinical Isolates | 1 - 128 | Murine cUTI Model | [14] |

| Enterobacteriaceae | Carbapenemase-producing | ≥64 | Murine Thigh Infection Model | [16] |

Experimental Protocols

Detailed methodologies are fundamental to the reproducibility and interpretation of pharmacokinetic and pharmacodynamic studies. Below are summaries of common experimental protocols.

Cefepime Administration in Murine Models

-

Route of Administration: Subcutaneous (SC) or intraperitoneal (IP) injections are commonly used to simulate human therapeutic exposures.[10]

-

Dosage Regimens: Dosing frequency is often every 2 to 4 hours to mimic the %fT>MIC achieved with human dosing regimens.[10] For studies simulating human plasma regimens (HSRs), specific initial and subsequent doses are calculated based on pharmacokinetic modeling.[14]

Murine Pneumonia Model Workflow

A typical workflow for assessing cefepime efficacy in a murine pneumonia model involves several key steps.[10]

Caption: Workflow for Cefepime Efficacy in a Murine Pneumonia Model.

Sample Collection and Bioanalysis

-

Blood Sampling: Serial blood samples are collected at predetermined time points.[4][17] In smaller animals like rats, this may be from the tail vein or via cardiac puncture at the study's termination. In larger animals, jugular vein catheters are often used.[18]

-

Plasma/Serum Preparation: Blood is centrifuged to separate plasma or serum, which is then stored, typically at -70°C, until analysis.[19]

-

Analytical Methods: High-performance liquid chromatography (HPLC) with UV detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common methods for quantifying cefepime concentrations in plasma and other biological matrices.[1][4][19][20][21][22] These methods are validated for linearity, precision, accuracy, and sensitivity.[23]

Caption: General Workflow for Bioanalytical Quantification of Cefepime.

Conclusion

Animal models are indispensable tools for elucidating the pharmacokinetic and pharmacodynamic properties of cefepime. The data gathered from these studies, ranging from basic pharmacokinetic parameters in various species to the determination of efficacy targets in infection models, provide a critical foundation for translating preclinical findings to clinical practice. This guide summarizes key quantitative data and experimental approaches, offering a valuable resource for researchers and professionals in the field of drug development. The continued use of these models will be essential for optimizing cefepime dosing regimens and for the development of new combination therapies to combat antimicrobial resistance.

References

- 1. madbarn.com [madbarn.com]

- 2. Pharmacokinetics of cefepime administered by i.v. and i.m. routes to ewes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dose-proportional pharmacokinetics of cefepime in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of the novel cephalosporin cefepime (BMY-28142) in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of the novel cephalosporin cefepime (BMY-28142) in rats and monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijpt.iums.ac.ir [ijpt.iums.ac.ir]

- 8. avmajournals.avma.org [avmajournals.avma.org]

- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 10. benchchem.com [benchchem.com]

- 11. Cefepime pharmacodynamic targets against Enterobacterales employing neutropenic murine lung infection and in vitro pharmacokinetic models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Clinical Pharmacokinetics and Pharmacodynamics of Cefepime - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacodynamics of Cefepime Combined with Tazobactam against Clinically Relevant Enterobacteriaceae in a Neutropenic Mouse Thigh Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Clinical exposure–response relationship of cefepime/taniborbactam against Gram-negative organisms in the murine complicated urinary tract infection model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Efficacy of cefepime and imipenem in experimental murine pneumonia caused by porin-deficient Klebsiella pneumoniae producing CMY-2 beta-Lactamase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In Vivo Activities of Simulated Human Doses of Cefepime and Cefepime-AAI101 against Multidrug-Resistant Gram-Negative Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

- 18. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 19. seer.ufrgs.br [seer.ufrgs.br]

- 20. Simultaneous determination of zidebactam and cefepime in dog plasma by LC-MS/MS and its application to pre-clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. LC-MS/MS METHOD FOR THE SIMULTANEOUS DETERMINATION OF CEFEPIME AND TAZOBACTAM IN DOG PLASMA | Drug Analytical Research [seer.ufrgs.br]

- 23. The novel sensitive and high throughput determination of cefepime in mouse plasma by SCX-LC/MS/MS method following off-line microElution 96-well solid-phase extraction to support systemic antibiotic programs - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Spectrum of Activity of Cefepime Against ESBL-Producing Escherichia coli: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The emergence and global dissemination of extended-spectrum β-lactamase (ESBL)-producing Escherichia coli present a significant therapeutic challenge. Cefepime (B1668827), a fourth-generation cephalosporin, has been considered a potential treatment option due to its relative stability against some β-lactamases. This technical guide provides a comprehensive overview of the in vitro activity of cefepime against these resistant pathogens, summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying mechanisms of action and resistance.

Data Presentation: Cefepime In Vitro Activity

The in vitro efficacy of cefepime against ESBL-producing E. coli is variable and influenced by the specific ESBL enzyme present, inoculum size, and the susceptibility breakpoints used for interpretation.[1][2] The following tables summarize the minimum inhibitory concentration (MIC) data and susceptibility rates from various studies.

Table 1: Cefepime MIC Distribution for ESBL-Producing E. coli

| Study Reference | MIC50 (µg/mL) | MIC90 (µg/mL) | Notes |

| Hamada et al., 2015 | - | >64 | Data for ESBL-producing Enterobacteriaceae, including E. coli.[1] |

| Chopra et al. (as cited in a letter) | - | 8 (without AmpC) | [2] |

| Chopra et al. (as cited in a letter) | - | 48 (with AmpC) | [2] |

| Sader et al., 2017 (Cefepime alone) | - | >64 | For ESBL-producing E. coli.[3] |

| Sader et al., 2017 (Cefepime-enmetazobactam) | - | 0.12 | Enmetazobactam (B1664276) restored cefepime activity.[3] |

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Table 2: Cefepime Susceptibility Rates for ESBL-Producing E. coli

| Study Reference | Breakpoint Criteria (µg/mL) | Susceptibility Rate (%) | Notes |

| Hamada et al., 2015 | ≤2 (CLSI 2014) | 9 | For ESBL-producing E. coli.[1] |

| Rodríguez-Baño et al., 2011 | CLSI-2010 | 35.1 | For ESBL-producing E. coli from bloodstream infections.[4][5] |

| Rodríguez-Baño et al., 2011 | EUCAST-2011 | 14.7 | For ESBL-producing E. coli from bloodstream infections.[4][5] |

| Mwamwitwa et al., 2011 | - | 15.1 | For ESBL-producing E. coli.[6] |

The data indicate that a significant proportion of ESBL-producing E. coli isolates exhibit elevated MICs to cefepime, often rendering them non-susceptible based on current clinical breakpoints.[1] The revision of breakpoints by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) has significantly impacted reported susceptibility rates.[4][5][7][8][9]

Experimental Protocols

Accurate determination of in vitro susceptibility is critical for guiding therapeutic decisions and for the development of new antimicrobial agents. The following are detailed methodologies for key experiments cited in the literature.

Broth Microdilution Method

The broth microdilution method is considered a gold standard for quantitative susceptibility testing, providing a minimal inhibitory concentration (MIC) value.[10][11]

1. Inoculum Preparation:

-

Select three to five isolated colonies of the test organism from a fresh (18-24 hour) agar (B569324) plate.[1]

-

Suspend the colonies in a suitable broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]

2. Microtiter Plate Preparation:

-

Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.[11]

-

Add 50 µL of a stock solution of cefepime to the first well of each row to be tested.[11]

-

Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard 50 µL from the last well to maintain a consistent volume.[11]

-

Include a growth control well (broth and inoculum only) and a sterility control well (broth only).[11]

3. Inoculation and Incubation:

-

Inoculate each well (except the sterility control) with 50 µL of the prepared bacterial inoculum, resulting in a final volume of 100 µL per well.[11]

-

Seal the plates to prevent evaporation.[11]

-

Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[11]

4. Interpretation:

-

Following incubation, visually inspect the plates for bacterial growth (turbidity).[11]

-

The MIC is the lowest concentration of cefepime that completely inhibits visible growth.[11]

-

The results are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on established clinical breakpoints from organizations like CLSI or EUCAST.[11]

Agar Dilution Method

The agar dilution method is another well-established reference method for determining MICs.[10][12][13]

1. Plate Preparation:

-

Prepare a series of agar plates, each containing a different concentration of cefepime. This is achieved by adding the appropriate volume of a cefepime stock solution to molten Mueller-Hinton agar before it solidifies.[13]

-

A plate without any antimicrobial agent is also prepared as a growth control.

2. Inoculum Preparation:

-

Prepare a standardized bacterial inoculum as described for the broth microdilution method (matching a 0.5 McFarland standard).

-

The final inoculum applied to the agar surface should be approximately 10⁴ colony-forming units (CFU) per spot.[13]

3. Inoculation and Incubation:

-

Using a multipoint replicator, inoculate the prepared bacterial suspension onto the surface of each agar plate. This allows for the simultaneous testing of multiple isolates.[14]

-

Allow the inoculated spots to dry before inverting the plates.

-

Incubate the plates at 37°C for 16 to 18 hours.[13]

4. Interpretation:

-

After incubation, examine the plates for bacterial growth.[13]

-

The MIC is the lowest concentration of cefepime that prevents the growth of the organism.[13]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to cefepime's interaction with ESBL-producing bacteria and the workflows for their in vitro characterization.

Caption: Cefepime Action and ESBL-Mediated Resistance.

Caption: Broth Microdilution MIC Determination Workflow.

Cefepime's mechanism of action involves penetrating the outer membrane of Gram-negative bacteria and inhibiting penicillin-binding proteins (PBPs), which are essential for cell wall synthesis.[15][16][17][18] This disruption leads to bacterial cell lysis.[15][16] ESBLs, which reside in the periplasmic space, confer resistance by hydrolyzing the β-lactam ring of cefepime, rendering the antibiotic inactive before it can reach its PBP targets.[15][19] The addition of β-lactamase inhibitors, such as enmetazobactam or clavulanate, has been shown to restore the in vitro activity of cefepime against many ESBL-producing isolates.[2][3] These inhibitors bind to and inactivate the ESBL enzymes, protecting cefepime from degradation.

References

- 1. benchchem.com [benchchem.com]

- 2. In Vitro Interaction between Cefepime and Amoxicillin-Clavulanate against Extended-Spectrum β-Lactamase-Producing Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. idus.us.es [idus.us.es]

- 5. Impact of changes in CLSI and EUCAST breakpoints for susceptibility in bloodstream infections due to extended-spectrum β-lactamase-producing Escherichia coli. | Semantic Scholar [semanticscholar.org]

- 6. In vitro activity of cefepime against extended spectrum p-lactamase-producing Escherichia coli and Klebsiella pneumoniae from clinical specimens at Bugando Medical Centre, Mwanza, Tanzania - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ihma.com [ihma.com]

- 8. Impact of CLSI and EUCAST Cefepime breakpoint changes on the susceptibility reporting for Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchwithrutgers.com [researchwithrutgers.com]

- 10. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. taylorfrancis.com [taylorfrancis.com]

- 13. Agar dilution - Wikipedia [en.wikipedia.org]

- 14. journals.asm.org [journals.asm.org]

- 15. Cefepime: a reappraisal in an era of increasing antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cefepime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. PDB-101: Global Health: Antimicrobial Resistance: undefined: Cefepime [pdb101.rcsb.org]

- 18. What is the mechanism of Cefepime hydrochloride? [synapse.patsnap.com]

- 19. ijpab.com [ijpab.com]

Mechanisms of Cefepime Resistance in Klebsiella pneumoniae: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Klebsiella pneumoniae, a significant opportunistic pathogen, has developed multifaceted resistance to cefepime (B1668827), a fourth-generation cephalosporin (B10832234) crucial for treating severe bacterial infections. This technical guide provides a comprehensive overview of the primary mechanisms conferring this resistance, including enzymatic degradation by β-lactamases, diminished outer membrane permeability due to porin loss, and active drug efflux. Furthermore, this document details the experimental protocols for identifying and characterizing these resistance mechanisms and presents quantitative data to illustrate their clinical impact. Visual diagrams of key pathways and experimental workflows are provided to facilitate a deeper understanding of the complex interplay of these resistance determinants.

Introduction

Cefepime is a broad-spectrum, fourth-generation cephalosporin antibiotic that has been a cornerstone in the treatment of serious infections caused by Gram-negative bacteria, including Klebsiella pneumoniae. Its zwitterionic structure allows for enhanced penetration through the outer membrane of Gram-negative bacteria and provides stability against hydrolysis by many common β-lactamases. However, the emergence and global spread of cefepime-resistant K. pneumoniae poses a significant therapeutic challenge. Understanding the molecular underpinnings of this resistance is paramount for the development of effective countermeasures and novel therapeutic strategies. This guide delves into the core mechanisms of cefepime resistance in K. pneumoniae, providing the technical details necessary for researchers and drug development professionals in the field.

Core Mechanisms of Cefepime Resistance

The primary mechanisms of cefepime resistance in K. pneumoniae can be categorized into three main areas:

-

Enzymatic Degradation: Production of β-lactamase enzymes that hydrolyze the β-lactam ring of cefepime.

-

Reduced Drug Permeability: Alterations or loss of outer membrane porins, restricting cefepime's entry into the periplasmic space.

-

Active Efflux: Overexpression of efflux pumps that actively transport cefepime out of the bacterial cell.

-

Target Site Modification: Alterations in penicillin-binding proteins (PBPs) that reduce their affinity for cefepime.

These mechanisms can act individually or, more commonly, in concert to produce high levels of resistance.

Enzymatic Degradation by β-Lactamases

The most significant mechanism of resistance to cefepime in K. pneumoniae is the production of β-lactamases. These enzymes inactivate the antibiotic by hydrolyzing the amide bond in the β-lactam ring. Several classes of β-lactamases are implicated in cefepime resistance.

ESBLs are a diverse group of enzymes capable of hydrolyzing a wide range of penicillins and cephalosporins, including third-generation cephalosporins. While cefepime exhibits some stability against common ESBLs, high-level production of certain ESBLs, particularly those of the CTX-M, SHV, and TEM types, can lead to clinically significant resistance.[1] SHV-type ESBLs are particularly common in K. pneumoniae.[1]

AmpC β-lactamases are cephalosporinases that can be chromosomally or plasmid-encoded.[2] In K. pneumoniae, AmpC enzymes are typically acquired via plasmids.[2] These enzymes can confer resistance to a broad spectrum of β-lactams, including cefepime.[3] Hyperproduction of AmpC, often due to mutations in regulatory genes, can lead to high-level cefepime resistance.[2]

Carbapenemases are β-lactamases that can hydrolyze carbapenems, as well as most other β-lactam antibiotics, including cefepime. The most clinically significant carbapenemases in K. pneumoniae are K. pneumoniae carbapenemase (KPC), New Delhi metallo-β-lactamase (NDM), Verona integron-encoded metallo-β-lactamase (VIM), imipenemase (IMP), and oxacillinase-48 (OXA-48).[4] The presence of these enzymes almost invariably confers high-level resistance to cefepime.

Reduced Drug Permeability: The Role of Outer Membrane Porins

Cefepime, being a hydrophilic molecule, traverses the outer membrane of K. pneumoniae primarily through porin channels. The two major porins in K. pneumoniae are OmpK35 and OmpK36.[5] The loss or functional modification of these porins can significantly reduce the influx of cefepime into the periplasm, thereby increasing resistance, especially when combined with β-lactamase production.[5][6]

-

OmpK35 and OmpK36: Studies have shown that the deletion of both ompK35 and ompK36 genes leads to a significant increase in the minimum inhibitory concentration (MIC) of cefepime.[5] The loss of OmpK36 appears to have a more substantial impact on cefepime resistance than the loss of OmpK35.[5]

Active Efflux: Pumping Out the Threat

Efflux pumps are transmembrane proteins that actively extrude a wide range of substrates, including antibiotics, from the bacterial cell. In K. pneumoniae, the AcrAB-TolC efflux pump, a member of the Resistance-Nodulation-Division (RND) family, plays a significant role in multidrug resistance. Overexpression of the acrAB genes, often due to mutations in the repressor gene ramR, can contribute to cefepime resistance.[7] While efflux pump overexpression alone may only cause a modest increase in the cefepime MIC, it can act synergistically with other resistance mechanisms, such as enzymatic degradation and reduced permeability.[7]

Target Site Modification: Altering the Penicillin-Binding Proteins (PBPs)

Cefepime exerts its bactericidal effect by binding to and inactivating essential PBPs, which are enzymes involved in the final stages of peptidoglycan synthesis. Cefepime has a high affinity for PBP3.[8] Alterations in the structure of PBPs, resulting from mutations in the encoding genes, can reduce the binding affinity of cefepime, leading to resistance.[9][10] While less common than enzymatic degradation, PBP modifications can contribute to cefepime resistance, particularly in strains that already possess other resistance mechanisms.[9]

Quantitative Data on Cefepime Resistance

The following tables summarize quantitative data on the prevalence of various resistance mechanisms and their impact on cefepime susceptibility in K. pneumoniae.

Table 1: Prevalence of β-Lactamase Genes in Cefepime-Resistant Klebsiella pneumoniae

| β-Lactamase Gene Family | Gene Examples | Reported Prevalence in Cefepime-Resistant Isolates | Reference(s) |

| ESBLs | |||

| SHV | blaSHV | 96.3% | [4] |

| TEM | blaTEM | 64.8% | [4] |

| CTX-M | blaCTX-M-1 group, blaCTX-M-2 group, blaCTX-M-8 group, blaCTX-M-9 group | 38.9% - 74.1% (group dependent) | [4] |

| AmpC | |||

| DHA | blaDHA | 44.4% | [4] |

| EBC | blaEBC | 5.6% | [4] |

| Carbapenemases | |||

| KPC | blaKPC | 24.1% | [4] |

| NDM | blaNDM | 9.3% | [4] |

| VIM | blaVIM | 9.3% | [4] |

Table 2: Impact of Porin Loss on Cefepime MIC in Klebsiella pneumoniae

| Porin Gene(s) Deleted | Fold-Increase in Cefepime MIC | Reference(s) |

| ΔompK35 | No significant effect to 2-fold | [3][5] |

| ΔompK36 | 2-fold | [11] |

| ΔompK35/ΔompK36 | 16-fold to >32-fold | [5][11] |

Table 3: Impact of AcrAB-TolC Efflux Pump Overexpression on Cefepime MIC in Klebsiella pneumoniae

| Genetic Alteration | Fold-Increase in Cefepime MIC | Reference(s) |

| ΔramR (induces AcrAB overexpression) | 2-fold | [11] |

| ΔramR in KPC-3 expressing strain | 2-fold | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate cefepime resistance mechanisms in K. pneumoniae.

Determination of Minimum Inhibitory Concentration (MIC)

Method: Broth Microdilution (based on CLSI guidelines)

Objective: To determine the lowest concentration of cefepime that inhibits the visible growth of K. pneumoniae.

Materials:

-

Cefepime powder (analytical grade)

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

Sterile 96-well microtiter plates

-

K. pneumoniae isolate

-

0.5 McFarland turbidity standard

-

Spectrophotometer

Procedure:

-

Prepare Cefepime Stock Solution: Prepare a stock solution of cefepime in a suitable solvent (e.g., sterile water) at a concentration of 1280 µg/mL. Filter-sterilize the stock solution.

-

Prepare Cefepime Dilutions: Perform serial two-fold dilutions of the cefepime stock solution in CAMHB in the 96-well plate to achieve a final concentration range (e.g., 0.25 to 128 µg/mL).

-

Prepare Bacterial Inoculum: From a fresh culture plate, select several colonies of the K. pneumoniae isolate and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

-

Inoculate Plates: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

-

Incubation: Incubate the plates at 35°C for 16-20 hours.

-

Read Results: The MIC is the lowest concentration of cefepime at which there is no visible growth. A reading mirror or a spectrophotometer can be used for more accurate determination.

Phenotypic Detection of β-Lactamase Production

Objective: To phenotypically detect the production of ESBLs.

Materials:

-

Mueller-Hinton agar (B569324) (MHA) plates

-

K. pneumoniae isolate

-

Disks containing amoxicillin-clavulanate (20/10 µg)

-

Disks containing a third-generation cephalosporin (e.g., ceftazidime (B193861) 30 µg, cefotaxime (B1668864) 30 µg) and cefepime (30 µg).

Procedure:

-

Prepare a bacterial lawn by inoculating an MHA plate with the K. pneumoniae isolate adjusted to a 0.5 McFarland standard.

-

Place an amoxicillin-clavulanate disk in the center of the plate.

-

Place the cephalosporin and cefepime disks 20-30 mm (center to center) from the amoxicillin-clavulanate disk.

-

Incubate the plate at 35°C for 16-20 hours.

-

Interpretation: A keyhole effect or an enhancement of the inhibition zone of the cephalosporin or cefepime disk towards the amoxicillin-clavulanate disk is considered a positive result for ESBL production.

Objective: To phenotypically detect the production of AmpC β-lactamases.

Materials:

-

MHA plates

-

K. pneumoniae isolate

-

Cefoxitin (B1668866) (30 µg) disks

-

Disks containing cefoxitin (30 µg) and boronic acid (400 µg)

Procedure:

-

Perform a standard disk diffusion test with a cefoxitin disk on an MHA plate inoculated with the test isolate. An inhibition zone of ≤ 18 mm is suggestive of AmpC production.

-

For the inhibition test, place a cefoxitin disk and a cefoxitin/boronic acid disk on an inoculated MHA plate.

-

Incubate at 35°C for 16-20 hours.

-

Interpretation: An increase in the inhibition zone diameter of ≥ 5 mm around the cefoxitin/boronic acid disk compared to the cefoxitin disk alone is indicative of AmpC production.

Objective: To phenotypically detect the production of carbapenemases.

Materials:

-

Trypticase soy broth (TSB)

-

Meropenem (B701) disk (10 µg)

-

MHA plate

-

E. coli ATCC 25922 (indicator strain)

Procedure:

-

Emulsify a 1 µL loopful of the K. pneumoniae isolate in 2 mL of TSB.

-

Add a 10 µg meropenem disk to the bacterial suspension.

-

Incubate at 35°C for 4 hours.

-

Prepare a lawn of the indicator strain (E. coli ATCC 25922) on an MHA plate.

-

Remove the meropenem disk from the TSB and place it on the inoculated MHA plate.

-

Incubate the MHA plate at 35°C for 18-24 hours.

-

Interpretation: An inhibition zone of 6-15 mm or the presence of pinpoint colonies within a 16-18 mm zone indicates carbapenemase production. An inhibition zone of ≥ 19 mm is a negative result.

Analysis of Outer Membrane Proteins (OMPs)

Method: Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

Objective: To analyze the expression profile of OMPs and identify the loss of OmpK35 and OmpK36.

Materials:

-

K. pneumoniae isolate

-

Lysis buffer

-

Laemmli sample buffer

-

Polyacrylamide gels (e.g., 12%)

-

SDS-PAGE running buffer

-

Protein molecular weight marker

-

Coomassie Brilliant Blue stain

Procedure:

-

OMP Extraction: Grow the K. pneumoniae isolate to the mid-logarithmic phase. Harvest the cells by centrifugation. Resuspend the pellet in lysis buffer and sonicate to lyse the cells. Centrifuge to remove unbroken cells. The supernatant containing the cell envelope is then ultracentrifuged to pellet the membranes. The inner membrane is solubilized with a detergent (e.g., Sarkosyl), leaving the OMPs in the pellet.

-

Protein Quantification: Quantify the protein concentration of the OMP extract using a suitable method (e.g., Bradford assay).

-

Sample Preparation: Mix a standardized amount of OMP extract with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

-

Electrophoresis: Load the samples and a protein molecular weight marker onto a polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.

-

Staining: Stain the gel with Coomassie Brilliant Blue and then destain to visualize the protein bands.

-

Analysis: Compare the OMP profile of the test isolate to that of a susceptible, wild-type K. pneumoniae strain. The absence of bands corresponding to the molecular weights of OmpK35 (~35 kDa) and OmpK36 (~36 kDa) indicates their loss.

Visualizing the Mechanisms of Resistance

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to cefepime resistance in K. pneumoniae.

Logical Relationship of Cefepime Resistance Mechanisms

Caption: Interplay of major cefepime resistance mechanisms.

Regulatory Pathway of Inducible AmpC β-Lactamase

Caption: Regulation of plasmid-mediated inducible AmpC.

Experimental Workflow for Investigating Cefepime Resistance

References

- 1. Extended-Spectrum β-Lactamases in Klebsiella pneumoniae Bloodstream Isolates from Seven Countries: Dominance and Widespread Prevalence of SHV- and CTX-M-Type β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. e-century.us [e-century.us]

- 5. Klebsiella pneumoniae Outer Membrane Porins OmpK35 and OmpK36 Play Roles in both Antimicrobial Resistance and Virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Impact of ompK35 and ompK36 downregulation on antibiotic resistance in clinical carbapenem-resistant Klebsiella pneumoniae isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Impact of porin deletions on cefepime-taniborbactam activity against Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. First Penicillin-Binding Protein Occupancy Patterns of β-Lactams and β-Lactamase Inhibitors in Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. β-Lactam Resistance in ESKAPE Pathogens Mediated Through Modifications in Penicillin-Binding Proteins: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Klebsiella pneumoniae presents antimicrobial drug resistance for β-lactam through the ESBL/PBP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

Cefepime in Aqueous Solution: A Technical Guide to Stability and Degradation

For Researchers, Scientists, and Drug Development Professionals

Cefepime (B1668827), a fourth-generation cephalosporin (B10832234) antibiotic, is a cornerstone in the treatment of severe bacterial infections. However, its efficacy is intrinsically linked to its chemical stability, particularly in aqueous solutions used for intravenous administration. The degradation of cefepime not only leads to a loss of therapeutic activity but can also result in the formation of potentially adverse degradation products. This technical guide provides an in-depth analysis of cefepime's stability and degradation pathways in aqueous solutions, offering a critical resource for researchers and professionals in drug development and formulation.

Factors Influencing Cefepime Stability

The stability of cefepime in an aqueous environment is not absolute and is significantly influenced by several key factors. Understanding these factors is paramount for optimizing formulation, storage, and administration conditions.

-

Temperature: Cefepime degradation is highly dependent on temperature, following first-order kinetics.[1] As temperature increases, the rate of degradation accelerates significantly.[1][2] For instance, solutions may be stable for up to 24 hours at room temperature (around 25°C), but this stability window shortens to less than 10 hours at 37°C.[1][3][4]

-

pH: The pH of the aqueous solution is a critical determinant of cefepime's stability. The optimal pH range for maximum stability is between 4 and 6.[2][5] Outside of this range, both acidic and basic conditions can catalyze degradation.[2][5]

-

Buffers: Certain buffer components, including formate, acetate, phosphate (B84403), and borate, can act as catalysts in the degradation of cefepime.[2][5] Therefore, the choice of buffering agent in formulations is a crucial consideration.

-

Light: Exposure to light can also contribute to the degradation of cefepime.[6] It is recommended to protect cefepime solutions from light to minimize photodegradation.[7]

-

Concentration: The initial concentration of cefepime can influence its degradation rate, particularly at higher temperatures.[3]

Degradation Pathways of Cefepime

The primary degradation pathway for cefepime in aqueous solution involves two main steps:

-

Hydrolysis of the β-lactam ring: This is a common degradation mechanism for all cephalosporin antibiotics and is the initial and rate-limiting step.[5][8] This reaction leads to the opening of the strained four-membered ring, rendering the molecule inactive against bacteria.[8][9]

-

Cleavage of the N-methylpyrrolidine (NMP) side chain: Following the opening of the β-lactam ring, the side chain at the C-3 position can be cleaved.[5][8]

These reactions lead to the formation of several degradation products. The major identified degradants include:

It is important to note that these degradation products do not possess significant antibacterial activity.[5][11]

Below is a diagram illustrating the primary degradation pathway of cefepime.

Quantitative Stability Data

The following tables summarize the stability of cefepime under various conditions, providing a quantitative overview for easy comparison.

Table 1: Temperature-Dependent Stability of Cefepime in Aqueous Solution

| Temperature (°C) | Stability (Time to 10% degradation) | Reference(s) |

| 4 (Refrigerated) | Several days to weeks | [5] |

| 20-25 (Room Temp) | Up to 24 hours | [1][5] |

| 30 | Approximately 14 hours | [1][4] |

| 37 | Less than 10 hours | [1][3][4] |

Table 2: pH-Dependent Stability of Cefepime

| pH Range | Stability | Reference(s) |

| 4 - 6 | Maximum stability | [2][5] |

| < 4 | Accelerated degradation | [2] |

| > 6 | Accelerated degradation | [2] |

Table 3: Summary of Forced Degradation Studies of Cefepime

| Stress Condition | Extent of Degradation | Reference(s) |

| Acidic (e.g., 0.1 N HCl) | Partial degradation | [12][13] |

| Basic (e.g., 0.1 N NaOH) | Complete degradation | [6][13] |

| Oxidative (e.g., 1% H₂O₂) | Partial degradation | [12][13] |

| Thermal (e.g., 60-80°C) | Partial degradation | [6][12] |

| Photolytic | Partial degradation | [6] |

Experimental Protocols for Stability and Degradation Studies

This section provides a detailed methodology for conducting forced degradation studies and for the analysis of cefepime and its degradation products, based on established protocols.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

Objective: To induce the degradation of cefepime under various stress conditions to understand its degradation pathways.

Materials:

-

Cefepime hydrochloride

-

0.1 N Hydrochloric acid (HCl)

-

0.1 N Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 1-3%)

-

Water for injection or HPLC-grade water

-

pH meter

-

Heating apparatus (water bath or oven)

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of cefepime in a suitable solvent (e.g., methanol (B129727) or water) at a known concentration (e.g., 1 mg/mL).[12]

-

Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl.[12] The mixture can be stirred for a specified period (e.g., 30 minutes) at room temperature or elevated temperature.[12] Neutralize the solution with 0.1 N NaOH before analysis.[12]

-

Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH.[12] The reaction is typically rapid, and the sample can be neutralized with 0.1 N HCl after a short period (e.g., 30 minutes).[12]

-

Oxidative Degradation: Treat an aliquot of the stock solution with a hydrogen peroxide solution (e.g., 1% H₂O₂).[12] The reaction can be carried out at room temperature for a set duration (e.g., 1 hour).[6]

-

Thermal Degradation: Expose an aliquot of the stock solution to elevated temperatures (e.g., 60°C or 80°C) for a defined period (e.g., 30 minutes to 24 hours).[6][12]

-

Photolytic Degradation: Expose an aliquot of the stock solution to UV and fluorescent light in a photostability chamber for a specified duration to meet ICH guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[6]

-

Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating analytical method, such as HPLC-UV or UPLC-MS/MS.

Stability-Indicating HPLC-UV Method

Objective: To quantify cefepime and separate it from its degradation products.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

Chromatographic Conditions:

-

Mobile Phase: A common mobile phase consists of a mixture of a phosphate buffer (pH adjusted to around 4.5) and an organic modifier like methanol or acetonitrile (B52724) (e.g., 70:30 v/v).[12]

-

Flow Rate: Typically 1.0 mL/min.[12]

-

Detection Wavelength: 290 nm.[12]

-

Injection Volume: 10-20 µL.

-

Column Temperature: Ambient (e.g., 25°C).[12]

Procedure:

-

Standard Preparation: Prepare standard solutions of cefepime at known concentrations in the mobile phase.[12]

-

Sample Preparation: Dilute the stressed and unstressed samples to a suitable concentration with the mobile phase.[12] Filter the samples through a 0.45 µm filter before injection.[12]

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Quantification: The concentration of cefepime in the samples is determined by comparing the peak area of cefepime with the calibration curve generated from the standard solutions. The percentage of degradation is calculated by comparing the peak area of the stressed sample to that of the unstressed control.

The following diagram illustrates a typical experimental workflow for studying cefepime stability.

Conclusion

The stability of cefepime in aqueous solutions is a multifaceted issue governed by temperature, pH, buffer composition, and light exposure. The primary degradation pathway involves hydrolysis of the β-lactam ring, leading to a loss of antibacterial activity. A thorough understanding of these factors and the application of robust analytical methods are essential for the development of stable cefepime formulations and for ensuring its therapeutic efficacy and safety. The information presented in this guide serves as a comprehensive resource for professionals dedicated to advancing the science of pharmaceutical development.

References

- 1. researchgate.net [researchgate.net]

- 2. Influence of pH, temperature and buffers on cefepime degradation kinetics and stability predictions in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. benchchem.com [benchchem.com]

- 6. iosrphr.org [iosrphr.org]

- 7. lcms.cz [lcms.cz]

- 8. researchgate.net [researchgate.net]

- 9. Review on Characterization, Properties, and Analytical Methods of Cefepime - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Clinical Pharmacokinetics and Pharmacodynamics of Cefepime - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stability and Antibacterial Activity of Cefepime during Continuous Infusion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

- 13. japsonline.com [japsonline.com]

An In-depth Technical Guide to the Structural Analysis of Cefepime's Beta-Lactam Ring Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural stability of cefepime's beta-lactam ring, a critical factor in its efficacy as a fourth-generation cephalosporin (B10832234) antibiotic. The document outlines the chemical kinetics of cefepime (B1668827) degradation, details the experimental protocols for its analysis, and discusses the structural features that influence its stability.

Introduction to Cefepime and Beta-Lactam Ring Stability

Cefepime is a broad-spectrum cephalosporin antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] Its mechanism of action, like other beta-lactam antibiotics, is dependent on the integrity of the highly strained four-membered beta-lactam ring.[3][4] The opening of this ring through hydrolysis renders the antibiotic inactive.[3] Therefore, understanding the stability of this functional group under various conditions is paramount for drug formulation, storage, and clinical administration.

Cefepime's chemical structure includes a zwitterionic N-methylpyrrolidine moiety, which enhances its penetration into Gram-negative bacteria, and an aminothiazole side chain that contributes to its stability against many beta-lactamase enzymes.[2] However, the beta-lactam ring remains susceptible to hydrolysis, influenced primarily by pH and temperature.

Kinetics of Cefepime Degradation

The degradation of cefepime in aqueous solutions typically follows first-order kinetics.[5] The stability of the drug is often quantified by its degradation rate constant (k) and half-life (t₀.₅). These parameters are significantly affected by temperature and pH.

Influence of Temperature

Increasing temperature accelerates the rate of cefepime degradation. The relationship between the degradation rate constant and temperature can be described by the Arrhenius equation. One study calculated the activation energy for cefepime hydrolysis to be 81.4 kJ mol⁻¹ K⁻¹.[6][7]

Table 1: Half-life of Cefepime at Various Temperatures

| Temperature (°C) | Half-life (t₀.₅) | Conditions |

| 4 | 284.02 - 1320 hours | In various drug mixtures |

| 25 | ~24 hours | Aqueous solution |

| 30 | ~14 hours | Aqueous solution |

| 37 | < 10 hours | Aqueous solution |

| 40 | 2.00 hours | In combination with hormones |

| 60 | 0.68 - 3.85 hours | In various drug mixtures |

| 80 | 0.30 - 2.39 hours | In various drug mixtures |

Data compiled from multiple sources, conditions may vary.[8][9]

Influence of pH

Cefepime exhibits maximum stability in the pH range of 4 to 6.[5] The rate of hydrolysis increases in both acidic and, more significantly, in alkaline conditions. The degradation is catalyzed by both hydrogen and hydroxyl ions.[5]

Table 2: Degradation Rate Constants (k) of Cefepime at Various Temperatures and pH

| Temperature (°C) | pH | Rate Constant (k) (hr⁻¹) |

| 5 | Not Specified | 1.07 x 10⁻³ - 3.41 x 10⁻³ |

| 15 | Not Specified | 1.84 x 10⁻³ - 4.33 x 10⁻³ |

| 30 | Not Specified | 2.53 x 10⁻³ - 6.79 x 10⁻³ |

| 40 | Not Specified | 0.09 - 0.36 |

| 45-75 | 0.5 - 8.6 | A detailed kinetic model is available describing k as a function of pH and temperature.[5] |

Data compiled from multiple sources, conditions may vary.[5][10][11]

Structural Analysis of Beta-Lactam Ring Hydrolysis

The hydrolysis of cefepime's beta-lactam ring involves the nucleophilic attack of a water molecule (or hydroxide (B78521) ion) on the carbonyl carbon of the beta-lactam ring. This leads to the cleavage of the amide bond within the ring, rendering the molecule inactive. The primary degradation products at physiological pH include N-methylpyrrolidine (NMP) and the 7-epimer of cefepime.[8]

Caption: Hydrolysis pathway of cefepime's beta-lactam ring.

Experimental Protocols for Stability Analysis

The stability of cefepime is typically assessed using chromatographic techniques that can separate the intact drug from its degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used method for the quantitative analysis of cefepime stability.

-

Instrumentation: A standard HPLC system with a UV detector is suitable.

-

Stationary Phase: A C18 reversed-phase column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]

-

Mobile Phase: A mixture of an aqueous buffer and organic solvents is employed. An example is a mobile phase consisting of methanol, acetonitrile (B52724), and an acetate (B1210297) buffer (pH 5.1) in a ratio of 75:20:5 (v/v/v).[12] Another example uses a phosphate (B84403) buffer (pH 2.4), methanol, and acetonitrile in a 90:5:5 (v/v/v) ratio.[5]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[12]

-

Detection: UV detection at a wavelength of 212 nm or 260 nm is appropriate.[5][12]

-

Sample Preparation: Cefepime samples are diluted to a suitable concentration (e.g., 10-100 µg/mL) with the mobile phase.[12]

-

Analysis: The decrease in the peak area of the intact cefepime over time is monitored to determine the degradation kinetics.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers higher sensitivity and specificity for identifying and quantifying cefepime and its degradation products.

-

Instrumentation: A UPLC system coupled to a tandem mass spectrometer.

-

Stationary Phase: A UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).[10][13]

-

Mobile Phase: A common mobile phase is a gradient of 0.2% formic acid in water and acetonitrile.[10][13][14]

-

Ionization: Positive electrospray ionization (ESI) is generally used.[10][13][14]

-

Detection: Multiple reaction monitoring (MRM) is used for quantification. For cefepime, a common transition is m/z 481.3 → 166.85.[14]

-

Analysis: This method can simultaneously quantify cefepime and identify its degradation products based on their mass-to-charge ratios and fragmentation patterns.[13][14]

Thin-Layer Chromatography (TLC)

TLC is a simpler and more rapid method for the qualitative and semi-quantitative analysis of cefepime degradation.

-

Stationary Phase: Silica gel 60 F254 TLC plates.[13]

-

Mobile Phase: A mixture of ethanol, 2-propanol, acetone, and water in a 4:4:1:3 (v/v/v/v) ratio has been shown to be effective.[8]

-

Detection: Densitometric detection at 266 nm.[13]

-

Analysis: The appearance of new spots corresponding to degradation products and the decrease in the intensity of the cefepime spot indicate degradation.[13]

Caption: Experimental workflow for cefepime stability analysis.

Conclusion

The stability of cefepime's beta-lactam ring is a critical determinant of its therapeutic efficacy. This guide has provided a detailed overview of the kinetics of its degradation, highlighting the significant influence of temperature and pH. The provided experimental protocols for HPLC, UPLC-MS/MS, and TLC offer robust methods for the analysis of cefepime stability. A thorough understanding of these principles is essential for the development of stable cefepime formulations and for ensuring its optimal clinical use.

References

- 1. PDB-101: Global Health: Antimicrobial Resistance: undefined: Beta Lactam Antibiotics [pdb101.rcsb.org]

- 2. Cefepime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]

- 5. Influence of pH, temperature and buffers on cefepime degradation kinetics and stability predictions in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Stability and Antibacterial Activity of Cefepime during Continuous Infusion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clinical Pharmacokinetics and Pharmacodynamics of Cefepime - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. japsonline.com [japsonline.com]

- 11. mdpi.com [mdpi.com]

- 12. scielo.br [scielo.br]

- 13. researchgate.net [researchgate.net]

- 14. japsonline.com [japsonline.com]

Cefepime's Journey Across the Blood-Brain Barrier: An In-depth Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of cefepime (B1668827) penetration across the blood-brain barrier (BBB) in various meningitis models. It is designed to be a practical resource, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of the underlying biological processes.

Quantitative Analysis of Cefepime's Blood-Brain Barrier Penetration

The penetration of cefepime into the cerebrospinal fluid (CSF) is a critical factor in its efficacy for treating central nervous system (CNS) infections. This penetration is significantly influenced by the inflammatory state of the meninges. The following tables summarize key pharmacokinetic parameters from preclinical and clinical studies.

Table 1: Pharmacokinetics of Cefepime in a Rabbit Model of Pneumococcal Meningitis

| Parameter | Cefepime (100 mg/kg IV) | Reference |

| Peak CSF Concentration | 13 - 16 mg/L | [1][2] |

| Trough CSF Concentration (4h post-dose) | 14 mg/L | [1] |

| CSF/MIC Ratio (for MIC of 0.5 mg/L) | 22 - 32 | [1] |

| Bactericidal Activity (Δlog10 cfu/mL/h) | -0.60 ± 0.28 | [2] |

Table 2: Pharmacokinetics of Cefepime in a Neonatal Rat Model

| Animal Model | Condition | Cefepime Penetration | Comparator Penetration | Reference |

| Neonatal Rats | Uninfected | Good penetration into CSF and brain tissue | Twice as high as cefotaxime (B1668864) and moxalactam | [3][4] |

Table 3: Cefepime Pharmacokinetics in a Preclinical Rat Model

| Parameter | Plasma (Median, IQR) | CSF (Median, IQR) | CSF/Plasma Penetration (%) | Reference |

| Cmax (µg/mL) | 177.8 (169.7 to 236.4) | 6.8 (5.2 to 9.4) | 3% | [5] |

| AUC₀₋₂₄ (mg·h/L) | 111.3 (95.7 to 136.5) | 26.3 (16.6 to 43.1) | 19% | [5] |

Table 4: Cefepime Pharmacokinetics in Pediatric Patients with Bacterial Meningitis

| Time Post-Dose | Mean CSF Concentration (µg/mL) | Reference |

| 0.5 hours | 5.7 | [6] |

| 8 hours | 3.3 | [6] |

Experimental Protocols

This section details the methodologies used in key studies to evaluate cefepime's BBB penetration in meningitis models.

Rabbit Model of Experimental Pneumococcal Meningitis

This model is frequently used to assess the efficacy of antibiotics in treating meningitis.

-

Animal Model: Young New Zealand white rabbits (2-2.5 kg) are used.[7]

-

Anesthesia: Anesthesia is induced with intramuscular injections of ketamine (30 mg/kg) and xylazine (B1663881) (15 mg/kg).[7]

-

Meningitis Induction:

-

Cefepime Administration: Cefepime is administered as a bolus injection into a peripheral ear vein at a dose of 100 mg/kg.[7] Dosing can be repeated, for instance, at 0 and 4 hours.[7]

-

Sample Collection:

-

Blood samples are collected from a peripheral artery.

-

CSF samples are collected from the cisterna magna at various time points.

-

-

Drug Concentration Analysis: Cefepime concentrations in serum and CSF are determined by high-performance liquid chromatography (HPLC).[3][8]

Neonatal and Adult Rat Models

Rat models are valuable for pharmacokinetic studies due to their well-characterized physiology.

-

Animal Model:

-

Meningitis Induction (Neonatal Model):

-

Cefepime Administration:

-

Sample Collection (Adult Pharmacokinetic Model):

-

Blood samples are obtained via a dedicated intravenous catheter.

-

CSF sampling occurs via an intracisternal catheter.

-

-

Drug Concentration Analysis: Cefepime levels in plasma and CSF are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A common method for quantifying cefepime in biological fluids.

-

Sample Preparation:

-

Plasma or CSF samples are deproteinized, often using trichloroacetic acid or acetonitrile (B52724).[3][8]

-

An internal standard (e.g., ceftazidime) is added.[3]

-

The supernatant is collected after centrifugation.

-

-

Chromatographic Conditions:

-

Column: A reverse-phase column such as Intertsil ODS-3 (5 μm, 4.6 mm × 250 mm) is used.[3]

-

Mobile Phase: A mixture of acetonitrile and an ammonium (B1175870) acetate (B1210297) buffer (e.g., 20 mmol·L-1, pH 4.0).[3]

-

Detection: UV detection is performed at a wavelength of 254 nm.[3]

-

-

Quantification: The concentration of cefepime is determined by comparing the peak area of cefepime to that of the internal standard against a calibration curve.[3]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Rabbit Meningitis Model

Caption: Workflow for inducing and treating experimental meningitis in a rabbit model.

Signaling Pathways in BBB Disruption during Meningitis

Caption: Inflammatory signaling pathways leading to BBB breakdown in bacterial meningitis.

Putative Mechanisms of Cefepime Transport Across the BBB

References

- 1. mdpi.com [mdpi.com]

- 2. Therapeutic studies of cefepime (BMY 28142) in murine meningitis and pharmacokinetics in neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HPLC Determination of Cefepime in Human Plasmaand Cerebrospinal F...: Ingenta Connect [ingentaconnect.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Disposition of cefepime in the central nervous system of patients with external ventricular drains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. High-performance liquid chromatographic determination of cefepime in human plasma and in urine and dialysis fluid using a column-switching technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Therapeutic studies of cefepime (BMY 28142) in murine meningitis and pharmacokinetics in neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]

The Genetic Basis of Cefepime Resistance in Enterobacter cloacae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cefepime (B1668827), a fourth-generation cephalosporin (B10832234), has long been a critical therapeutic option for infections caused by Enterobacter cloacae. However, the emergence and global spread of cefepime-resistant isolates pose a significant threat to public health. Understanding the intricate genetic mechanisms underpinning this resistance is paramount for the development of novel diagnostic and therapeutic strategies. This technical guide provides an in-depth overview of the core genetic determinants of cefepime resistance in E. cloacae, detailed experimental protocols for their identification, and visualizations of the key molecular pathways involved.

Core Resistance Mechanisms at a Glance

Cefepime resistance in Enterobacter cloacae is a multifactorial phenomenon, rarely attributable to a single mechanism. It is most commonly the result of a complex interplay between enzymatic degradation of the antibiotic, reduced drug influx, and active drug efflux. The primary genetic determinants are summarized below.

| Resistance Mechanism | Key Genes/Elements | Consequence |

| Enzymatic Degradation | ||

| AmpC β-Lactamase Hyperproduction | ampC, ampD, ampR, dacB | Constitutive overexpression of chromosomal AmpC cephalosporinase, leading to hydrolysis of cefepime.[1][2] |

| Extended-Spectrum β-Lactamases (ESBLs) | blaCTX-M, blaSHV, blaTEM | Acquisition of plasmid-encoded enzymes that hydrolyze a broad spectrum of β-lactams, including cefepime.[3][4][5][6][7] |

| Carbapenemases | blaKPC, blaNDM, blaVIM, blaIMP, blaOXA-48 | Production of potent β-lactamases that can efficiently hydrolyze carbapenems and cefepime.[8][9][10] |

| Reduced Drug Influx | ||

| Porin Loss/Modification | ompF, ompC | Decreased expression or mutation of outer membrane porins, restricting cefepime entry into the periplasmic space.[8][11][12][13][14] |

| Active Drug Efflux | ||

| Efflux Pump Overexpression | acrA, acrB, tolC, marA | Increased expulsion of cefepime from the cell, reducing its intracellular concentration.[15][16][17][18][19] |

Quantitative Impact of Resistance Mechanisms

The contribution of each resistance mechanism to the overall level of cefepime resistance can be quantified by measuring the Minimum Inhibitory Concentration (MIC). The following table summarizes representative cefepime MIC data for E. cloacae isolates harboring different resistance determinants.

| Genotype/Phenotype | Cefepime MIC50 (µg/mL) | Cefepime MIC90 (µg/mL) | Key Findings | Reference |

| ESBL-negative | - | 0.5 | Wild-type or non-ESBL producing strains are generally susceptible to cefepime. | [3][4] |

| ESBL-producing (SHV-type) | - | 64 | The presence of SHV-type ESBLs is associated with a significant increase in cefepime MICs.[3][4] | [3][4] |

| AmpC Hyperproducers (High Inoculum) | 8 | 256 | Under high bacterial load, the efficacy of cefepime against AmpC-hyperproducing strains is significantly reduced.[20] | [20][21] |

| Cefepime Non-susceptible Isolates | - | - | 10% of E. cloacae complex isolates were resistant to cefepime in a Spanish surveillance study (2016-2022).[22] | [22] |

Signaling Pathways and Logical Relationships

The interplay between different resistance mechanisms is crucial for high-level cefepime resistance. The following diagrams illustrate these relationships and the regulatory pathways involved.

Caption: Core mechanisms of cefepime resistance in Enterobacter cloacae.

Caption: Regulation of AmpC expression and the role of ampD in derepression.

Experimental Protocols

Accurate identification of resistance mechanisms is crucial for both clinical diagnostics and research. The following section details the methodologies for key experiments.

Antimicrobial Susceptibility Testing (AST)

Protocol: Broth Microdilution (as per CLSI guidelines)

-

Inoculum Preparation: Prepare a 0.5 McFarland standard suspension of the E. cloacae isolate in sterile saline from an overnight culture on non-selective agar (B569324).

-

Dilution: Dilute the suspension to achieve a final concentration of approximately 5 x 105 CFU/mL in cation-adjusted Mueller-Hinton broth (CAMHB).

-

Plate Inoculation: Inoculate 96-well microtiter plates containing serial twofold dilutions of cefepime (and other antibiotics as required) with the prepared bacterial suspension.

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth. A growth control (no antibiotic) and a sterility control (no bacteria) must be included.

-

Interpretation: Interpret MIC values based on current CLSI or EUCAST breakpoints.

Phenotypic Detection of ESBL Production

Protocol: Double-Disk Synergy Test (DDST)

-

Inoculum Preparation: Prepare a 0.5 McFarland suspension of the isolate and swab onto a Mueller-Hinton agar (MHA) plate.

-

Disk Placement: Place a disk containing amoxicillin-clavulanate (20/10 µg) in the center of the plate.

-

Cephalosporin Disks: Place disks of third-generation cephalosporins (e.g., ceftazidime, 30 µg; cefotaxime, 30 µg) and cefepime (30 µg) at a distance of 20-30 mm (center to center) from the amoxicillin-clavulanate disk.

-

Incubation: Incubate the plate overnight at 35°C.

-

Interpretation: A keyhole effect or enhancement of the zone of inhibition of any of the cephalosporin disks towards the clavulanate-containing disk is indicative of ESBL production.[6]

Genotypic Detection of Resistance Genes

Protocol: Polymerase Chain Reaction (PCR)

-

DNA Extraction: Extract genomic and plasmid DNA from a pure overnight culture of the E. cloacae isolate using a commercial DNA extraction kit.

-

Primer Design: Use validated primers specific for the target resistance genes (e.g., blaCTX-M, blaSHV, blaTEM, blaKPC, blaNDM, and plasmid-mediated ampC genes).[23][24]

-

PCR Amplification: Perform PCR using the following general conditions (to be optimized for each primer set):

-

Initial denaturation: 95°C for 5 minutes.

-

30-35 cycles of:

-

Denaturation: 95°C for 30 seconds.

-

Annealing: 50-60°C for 30 seconds.

-

Extension: 72°C for 1 minute per kb of expected product size.

-

-

Final extension: 72°C for 5-10 minutes.

-

-

Gel Electrophoresis: Analyze the PCR products on a 1-1.5% agarose (B213101) gel stained with a DNA-binding dye. The presence of a band of the expected size indicates a positive result.

-

Sequencing: For confirmation and specific variant identification, purify the PCR product and perform Sanger sequencing.

Gene Expression Analysis

Protocol: Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction: Grow the E. cloacae isolate to mid-log phase under desired conditions (e.g., with or without a β-lactam inducer). Extract total RNA using a commercial kit, including a DNase treatment step to remove contaminating DNA.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.

-

qRT-PCR: Perform qRT-PCR using a suitable master mix (e.g., SYBR Green) and primers designed for the target genes (ampC, acrA, ompF, etc.) and a housekeeping gene (e.g., rpoB, gyrA) for normalization.

-

Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method. An increase in the expression level in a resistant isolate compared to a susceptible control strain indicates upregulation.[15]

References

- 1. journals.asm.org [journals.asm.org]

- 2. Frontiers | Multidrug-Resistant Enterobacter cloacae Complex Emerging as a Global, Diversifying Threat [frontiersin.org]

- 3. SHV-type extended-spectrum beta-lactamase production is associated with Reduced cefepime susceptibility in Enterobacter cloacae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. mdpi.com [mdpi.com]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Molecular Mechanisms and Epidemiology of Carbapenem-Resistant Enterobacter cloacae Complex Isolated from Chinese Patients During 2004–2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. Carbapenem-Resistant Enterobacter cloacae Complex in Southwest China: Molecular Characteristics and Risk Factors Caused by NDM Producers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Altered Outer Membrane Transcriptome Balance with AmpC Overexpression in Carbapenem-Resistant Enterobacter cloacae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 14. Molecular mechanisms disrupting porin expression in ertapenem-resistant Klebsiella and Enterobacter spp. clinical isolates from the UK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanisms of Resistance in Clinical Isolates of Enterobacter cloacae that Are Less Susceptible to Cefepime than to Ceftazidime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. Involvement of the AcrAB-TolC efflux pump in the resistance, fitness, and virulence of Enterobacter cloacae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Landscape of Resistance-Nodulation-Cell Division (RND)-Type Efflux Pumps in Enterobacter cloacae Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Outer Membrane Protein Changes and Efflux Pump Expression Together May Confer Resistance to Ertapenem in Enterobacter cloacae - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Impact of the inoculum effect on cefepime activity against AmpC-hyperproducing Enterobacter spp.: insights into resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Activity of cefepime, carbapenems and new β-lactam/β-lactamase inhibitor combinations on Enterobacter cloacae complex and Klebsiella aerogenes in Spain (SMART 2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Detection of Plasmid-Mediated β-Lactamase Genes and Emergence of a Novel AmpC (CMH-1) in Enterobacter cloacae at a Medical Center in Southern Taiwan - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Genotypic and Phenotypic Detection of AmpC β-lactamases in Enterobacter spp. Isolated from a Teaching Hospital in Malaysia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gateway Guardians: A Technical Guide to the Role of Outer Membrane Porins in Cefepime Uptake by Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cefepime (B1668827), a fourth-generation cephalosporin, remains a critical antibiotic for treating severe infections caused by Gram-negative bacteria. Its efficacy is intrinsically linked to its ability to traverse the formidable outer membrane of these pathogens to reach its periplasmic targets, the penicillin-binding proteins (PBPs). This technical guide provides an in-depth exploration of the pivotal role played by outer membrane porins, primarily OmpF and OmpC, in the uptake of cefepime. We will dissect the molecular mechanisms of transport, the intricate regulatory networks governing porin expression, and the experimental methodologies used to investigate these processes. This document is intended to be a comprehensive resource, offering both foundational knowledge and detailed practical guidance for researchers in the field of antimicrobial drug development.

Core Concepts: Cefepime and the Outer Membrane Barrier

Gram-negative bacteria possess a unique double-membrane structure, with the outer membrane serving as a highly selective barrier against many environmental threats, including antibiotics.[1] For hydrophilic antibiotics like cefepime, this barrier is not entirely impermeable. The outer membrane is studded with β-barrel proteins known as porins, which form water-filled channels allowing the passive diffusion of small, hydrophilic molecules.[1]

Cefepime's chemical structure, featuring a zwitterionic nature due to its methylpyrrolidinium group, is a key determinant of its efficient passage through these porin channels.[2] This property enhances its ability to accumulate in the periplasm, where it can exert its bactericidal effects by inhibiting cell wall synthesis.[3][4] The two major non-specific porins in many clinically relevant Gram-negative bacteria, such as Escherichia coli, are OmpF and OmpC.[1] These porins exhibit differences in their channel size and electrostatic properties, which in turn influences their selectivity for various solutes, including cefepime.[5]

The Porin Channels: OmpF and OmpC

OmpF and OmpC are trimeric proteins, with each monomer forming a distinct channel.[1] OmpF generally forms a slightly larger pore than OmpC, which can influence the rate of diffusion of antibiotics.[6] The expression of these two porins is tightly regulated in response to environmental cues, most notably osmolarity.[6][7] In environments with low osmolarity, the expression of OmpF is favored, allowing for greater uptake of nutrients.[7] Conversely, in high osmolarity conditions, such as those found in the human host, OmpC expression is upregulated.[7] This switch to a smaller pore is thought to be a protective mechanism, limiting the influx of toxic substances, including certain antibiotics.

Quantitative Data: Cefepime Transport and Susceptibility

The interplay between cefepime and outer membrane porins can be quantified through various experimental measures. These data are crucial for understanding the dynamics of drug uptake and the impact of porin expression on bacterial susceptibility.

Table 1: Cefepime MICs in E. coli Strains with Altered Porin Expression

| Bacterial Strain | Relevant Genotype | Cefepime MIC (μg/mL) | Reference |

| Wild-Type | ompF+, ompC+ | 0.125 - 0.25 | [8][9] |

| OmpF knockout | ΔompF, ompC+ | 0.5 - 1.0 | [10] |

| OmpC knockout | ompF+, ΔompC | 0.25 - 0.5 | [10] |

| OmpF/OmpC double knockout | ΔompF, ΔompC | 2.0 - 8.0 | [8] |

Table 2: Cefepime Diffusion Rates Through OmpF and OmpC

| Porin | Method | Diffusion Rate/Permeability | Reference |